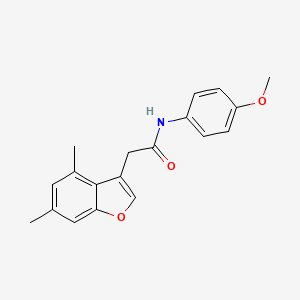![molecular formula C28H35N5O7S B11415552 N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11415552.png)
N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the dimethylsulfamoyl group. Subsequent steps involve the formation of the enamide linkage and the attachment of the morpholine and dimethoxyphenyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. Its combination of indole, morpholine, and dimethoxyphenyl groups distinguishes it from simpler compounds like dichloroaniline and caffeine.
Properties
Molecular Formula |
C28H35N5O7S |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H35N5O7S/c1-31(2)41(36,37)33-19-21(22-7-5-6-8-24(22)33)17-23(28(35)29-11-12-32-13-15-40-16-14-32)30-27(34)20-9-10-25(38-3)26(18-20)39-4/h5-10,17-19H,11-16H2,1-4H3,(H,29,35)(H,30,34)/b23-17- |
InChI Key |
SETSEABWUPBDRG-QJOMJCCJSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-hydroxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11415479.png)
![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11415482.png)



![methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11415511.png)
![1-(2-fluorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11415516.png)
![N-(3-fluorophenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11415518.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415521.png)
![7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11415532.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11415540.png)
![7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11415541.png)
![1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11415547.png)
![N-{(1Z)-3-{[2-(diethylamino)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415562.png)
